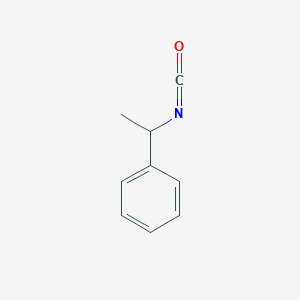

(1-Isocyanatoethyl)benzene

Description

Significance of Isocyanates in Organic Synthesis and Materials Science

Isocyanates are a class of organic compounds defined by the functional group -N=C=O. This group is highly electrophilic and readily reacts with nucleophiles, most commonly with alcohols and amines to form carbamates (urethanes) and ureas, respectively. This reactivity is the cornerstone of their widespread use in organic synthesis. In materials science, the polyaddition reaction between diisocyanates and polyols is the fundamental chemistry behind the production of polyurethanes, a ubiquitous class of polymers found in foams, elastomers, coatings, and adhesives. chemimpex.comscirp.org

The versatility of isocyanates also extends to the synthesis of fine chemicals and pharmaceuticals, where they serve as key intermediates. chemimpex.comcymitquimica.com Chiral isocyanates, in particular, are of paramount importance as they can introduce stereocenters into molecules, a crucial aspect for creating enantiomerically pure drugs and other biologically active compounds. chemimpex.comtypeset.io The development of chiral polymers, such as helical polyisocyanates, has also opened new avenues in materials science, with potential applications arising from their unique optical properties. typeset.iorsc.org The ability to control polymer architecture at a molecular level is a significant challenge, and chiral isocyanates are instrumental in this pursuit. scirp.org

Historical Context of (1-Isocyanatoethyl)benzene in Research

While the use of isocyanates in polymer chemistry has been established for decades, the application of chiral isocyanates in asymmetric synthesis is a more modern development. The broader field of asymmetric catalysis, which utilizes chiral molecules to influence the stereochemical outcome of a reaction, saw significant progress throughout the 20th century. liverpool.ac.uk Early work often involved chiral auxiliaries derived from natural products. liverpool.ac.uk

The commercial availability of enantiomerically pure forms of this compound, such as the (R)-(+) and (S)-(-) isomers, has facilitated its adoption as a standard chiral building block and auxiliary in synthetic chemistry. znaturforsch.comlookchem.comchemicalbook.com Research from the late 20th and early 21st centuries demonstrates its application as a derivatizing agent to determine the absolute configuration of other molecules and as a key reagent in the stereoselective synthesis of complex targets. sigmaaldrich.com For instance, studies on the asymmetric synthesis of piperidine (B6355638) derivatives and other heterocyclic compounds have utilized (S)-1-(1-isocyanatoethyl)benzene as a commercially available chiral auxiliary to construct specific stereoisomers. znaturforsch.com Its use in the development of a scalable manufacturing process for the anesthetic Ciprofol further highlights its establishment as a reliable tool in modern pharmaceutical chemistry. acs.org

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is primarily concentrated in areas that leverage its unique chiral and reactive properties. These include asymmetric synthesis, advanced polymer chemistry, and the development of novel bioactive compounds.

Asymmetric Synthesis and Catalysis

A major application of this compound is in asymmetric synthesis, where it functions as a chiral auxiliary or a resolving agent. znaturforsch.com In this role, the isocyanate is reacted with a racemic or prochiral molecule to form diastereomers, which can then be separated. The chiral auxiliary is subsequently cleaved to yield the desired enantiomerically enriched product. A notable example is its use in a scalable process for Ciprofol, where it reacts with a mixture of isomers to form carbamate (B1207046) diastereomers that are separable by recrystallization. acs.org

Furthermore, it is employed in the synthesis of chiral ligands for asymmetric catalysis. sigmaaldrich.com These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. acs.org It has also been used to synthesize chiral bis-thiourea derivatives that act as chiral solvating agents for NMR-based enantiomeric discrimination. bohrium.com In other synthetic strategies, it has been reacted with tetrahydropyridine (B1245486) derivatives to create chiral enamides, which are precursors for generating acyliminium ions in stereoselective amidoalkylation reactions. znaturforsch.com

Polymer and Materials Science

In materials science, this compound and its derivatives are used to create chiral polymers with ordered structures. chemimpex.com The introduction of a chiral center into the polymer backbone or as a side chain can induce the formation of a helical structure. rsc.org Research has shown that attaching a single chiral substituent, derived from a molecule like this compound, to the end of a poly(phenyl isocyanate) chain can be sufficient to control the helical sense of the entire polymer backbone. rsc.org This level of control is significant for developing materials with specific chiroptical properties. Chiral polyurethane elastomers have also been synthesized using various isocyanates in combination with chiral compounds derived from natural sources, demonstrating a path toward new biopolymers. scirp.org

Medicinal and Agrochemical Chemistry

The isocyanate functional group is a valuable synthon for creating urea (B33335) and carbamate linkages, which are common motifs in biologically active molecules. This compound serves as a key intermediate in the synthesis of potential pharmaceuticals and agrochemicals. chemimpex.com For example, it has been used to synthesize novel chiral urea and thiourea (B124793) derivatives containing benzothiazole (B30560) scaffolds, which were subsequently evaluated for antimicrobial activity. researchgate.net In another study, the related compound 1-isobutyl-4-(1-isocyanatoethyl)benzene (B13593545), derived from ibuprofen (B1674241), was reacted with various amines to create a series of ureas investigated as potential dual inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX) enzymes. researchgate.net It has also been incorporated into the synthesis of diphenyl(piperidin-4-yl)methanol derivatives to produce novel ureas tested for antimicrobial properties. derpharmachemica.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1837-73-6 (racemic) | bldpharm.comsigmaaldrich.com |

| 33375-06-3 ((R)-isomer) | chemicalbook.com | |

| 14649-03-7 ((S)-isomer) | lookchem.com | |

| Molecular Formula | C₉H₉NO | chemspider.com |

| Molecular Weight | 147.17 g/mol | chemspider.comchemicalbook.com |

| Boiling Point | 55-56 °C @ 2.5 mmHg | chemicalbook.com |

| Density | 1.045 g/mL at 20 °C | chemicalbook.com |

| Refractive Index (n²⁰/D) | 1.513 | chemicalbook.com |

| Synonyms | α-Methylbenzyl isocyanate, 1-Phenylethyl isocyanate | bldpharm.comchemicalbook.com |

Table 2: Selected Research Applications of this compound

| Research Area | Application | Specific Example | Reference(s) |

| Pharmaceutical Synthesis | Chiral Resolving Agent | Resolution of Ciprofol isomers via diastereomeric carbamate formation. | acs.org |

| Asymmetric Synthesis | Chiral Auxiliary | Synthesis of enantiopure pyrido[1,2-c]pyrimidinones from tetrahydropyridine derivatives. | znaturforsch.com |

| Medicinal Chemistry | Synthesis of Bioactive Molecules | Creation of chiral urea/thiourea derivatives with benzothiazole scaffolds for antimicrobial testing. | researchgate.net |

| Materials Science | Control of Polymer Helicity | Introduction of a single chiral switch at the terminus of a poly(phenyl isocyanate) to control helical sense. | rsc.org |

| Analytical Chemistry | Chiral Solvating Agent | Synthesis of bis-thiourea derivatives for the enantiomeric discrimination of amides by ¹H NMR spectroscopy. | bohrium.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-isocyanatoethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSCUXAFAJEQGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932845 | |

| Record name | (1-Isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1837-73-6, 14649-03-7, 33375-06-3 | |

| Record name | alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(-)-alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | R-(+)-alpha-Methylbenzyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033375063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Isocyanatoethyl Benzene and Its Derivatives

General Synthetic Routes to Isocyanates Relevant to (1-Isocyanatoethyl)benzene

The production of isocyanates is a cornerstone of industrial chemistry, primarily for the manufacturing of polyurethanes. nwo.nl The synthetic routes are broadly classified into phosgene (B1210022) and non-phosgene methods, with azide-mediated reactions offering a key alternative for specific applications.

The most established industrial method for producing isocyanates involves the reaction of a primary amine with phosgene (COCl₂). nwo.nlacs.org This process can be applied to the synthesis of this compound by using 1-phenylethylamine (B125046) as the starting material. The reaction typically proceeds in two stages: a cold phosgenation to form an intermediate carbamoyl (B1232498) chloride, followed by a hot phosgenation or thermolysis to eliminate hydrogen chloride and yield the final isocyanate. google.com

The phosgene method can be conducted in either a liquid or gas phase. nih.gov

Liquid Phase Phosgenation : This technique involves reacting the amine directly with liquid phosgene in an inert solvent. acs.org It is suitable for producing a wide range of isocyanates, including aromatic ones like MDI and TDI. acs.orgnih.gov The direct phosgene method is often used for amines with high boiling points. acs.org

Gas Phase Phosgenation : In this process, a vaporized amine reacts with gaseous phosgene at high temperatures (200–600 °C). nih.gov This method was initially developed for aliphatic isocyanates but has been adapted for aromatic variants. nih.gov

Despite its efficiency, the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct have driven significant research into safer alternatives. acs.orgionike.com

In response to the hazards of phosgene, several "phosgene-free" routes have been developed. acs.org These methods are generally considered more environmentally friendly. nih.gov A prominent strategy involves the synthesis of a carbamate (B1207046) intermediate, followed by its thermal decomposition to the isocyanate. acs.orgnih.govresearchgate.net

Key non-phosgene routes include:

Reductive Carbonylation : Aromatic nitro compounds are reacted with carbon monoxide in the presence of an alcohol and a catalyst (often palladium-based) to form a carbamate ester, which is then pyrolyzed to the isocyanate. nwo.nl

Oxidative Carbonylation of Amines : Primary amines react with carbon monoxide and an oxidizing agent to yield carbamates. ionike.com

Dimethyl Carbonate (DMC) Method : Amines are reacted with DMC, a less hazardous reagent, to produce carbamates. nih.govresearchgate.net

Urea (B33335) Method : This route involves the reaction of amines with urea, followed by alcoholysis and subsequent thermal cracking of the resulting carbamate. nih.govionike.comresearchgate.net

These non-phosgene processes avoid the use of chlorine, which simplifies purification and improves product quality. nih.gov However, challenges such as catalyst cost and the high temperatures required for carbamate decomposition remain. nwo.nlresearchgate.net

The Curtius rearrangement is a versatile and widely used laboratory method for converting carboxylic acids into isocyanates via an acyl azide (B81097) intermediate. nih.govorganic-chemistry.orgrsc.org Discovered by Theodor Curtius in 1885, the reaction involves the thermal decomposition of an acyl azide, which rearranges to form an isocyanate with the loss of nitrogen gas. wikipedia.org

The mechanism is believed to be a concerted process where the alkyl or aryl group migrates simultaneously with the expulsion of nitrogen gas, proceeding with complete retention of stereochemistry at the migrating center. nih.govwikipedia.org

A significant advantage of this method is the ability to perform it as a one-pot procedure directly from a carboxylic acid, avoiding the isolation of potentially explosive acyl azides. rug.nl A common reagent for this is diphenylphosphoryl azide (DPPA). The carboxylic acid reacts with DPPA to form a mixed anhydride, which is then converted to the acyl azide in situ. Subsequent heating triggers the rearrangement to the isocyanate. rug.nlresearchgate.net This approach was successfully used to synthesize 1-isobutyl-4-(1-isocyanatoethyl)benzene (B13593545) from ibuprofen (B1674241) in a one-step process. researchgate.net

| Method | Typical Starting Material | Key Reagents | General Remarks |

|---|---|---|---|

| Phosgene-Based | Primary Amine (e.g., 1-Phenylethylamine) | Phosgene (COCl₂) | Highly efficient and widely used industrially, but involves extremely toxic reagents and corrosive byproducts. nwo.nlacs.org |

| Non-Phosgene (via Carbamate) | Nitro Compound, Amine, or Urea | CO, Dimethyl Carbonate, Urea | Greener alternatives avoiding phosgene. The final step is typically thermal decomposition of a carbamate intermediate. nih.govresearchgate.net |

| Azide-Mediated (Curtius Rearrangement) | Carboxylic Acid | Diphenylphosphoryl Azide (DPPA), Sodium Azide | Versatile lab-scale method with mild conditions and retention of stereochemistry. nih.govwikipedia.orgresearchgate.net |

Enantioselective Synthesis of Chiral this compound Enantiomers

This compound possesses a chiral center, and its enantiomers, (R)-(+)- and (S)-(-)-(1-isocyanatoethyl)benzene, are important chiral derivatizing agents and synthons. chemicalbook.comchemicalbook.com Their synthesis requires stereocontrolled methods.

The most direct route to enantiomerically pure this compound is to start from the corresponding enantiopure amine. Both (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine are commercially available and can be converted to the respective isocyanates. znaturforsch.com This conversion is typically achieved using phosgene or a phosgene equivalent under controlled conditions that preserve the stereochemical integrity of the chiral center.

The resulting chiral isocyanates are valuable reagents in asymmetric synthesis. For instance, (S)-1-(1-isocyanatoethyl)benzene has been used as a chiral auxiliary in the synthesis of piperidine (B6355638) derivatives. znaturforsch.com Similarly, the (R)-enantiomer is used to prepare optical isomers of various compounds for structure-activity relationship studies. umich.edu

| Compound | CAS Number | Appearance | Key Application |

|---|---|---|---|

| (R)-(+)-(1-Isocyanatoethyl)benzene | 33375-06-3 | Colorless to light yellow liquid | Chiral derivatizing agent for alcohols and acids. chemicalbook.com |

| (S)-(-)-(1-Isocyanatoethyl)benzene | 14649-03-7 | Colorless to light yellow liquid | Chiral derivatizing agent; intermediate in cancer-preventative compound synthesis. chemicalbook.com |

While synthesis from enantiopure precursors is common, resolution of a racemic mixture is an alternative strategy. The resolution is most often performed on the precursor, racemic 1-phenylethylamine, using classical methods with chiral acids. However, chiral isocyanates themselves are excellent resolving agents for other classes of racemic compounds, such as amines and alcohols. google.com

This technique involves reacting the racemic compound with a single enantiomer of a chiral isocyanate, like (R)-(+)-(1-isocyanatoethyl)benzene. This reaction produces a mixture of diastereomers (e.g., diastereomeric ureas from amines or carbamates from alcohols). google.comacs.org Because diastereomers have different physical properties, they can be separated by standard laboratory techniques such as fractional crystallization or chromatography. acs.org After separation, the desired enantiomer of the original compound can be regenerated by cleaving the bond to the chiral auxiliary. For example, a scalable process for the drug Ciprofol involves reacting a racemic alcohol mixture with (R)-(1-isocyanatoethyl)benzene to form diastereomeric carbamates, which are then separated by recrystallization. acs.org

| Step | Description | Example Reaction |

|---|---|---|

| 1. Derivatization | A racemic mixture (e.g., of an alcohol, R/S-OH) is reacted with one enantiomer of a chiral isocyanate. | (R/S)-Alcohol + (R)-Isocyanate → (R,R)-Carbamate + (S,R)-Carbamate |

| 2. Separation | The resulting mixture of diastereomers is separated based on different physical properties. | Separation of (R,R)-Carbamate from (S,R)-Carbamate via crystallization. |

| 3. Regeneration | The chiral auxiliary is cleaved from the separated diastereomer to yield the enantiopure compound. | (R,R)-Carbamate → (R)-Alcohol + Regenerated Auxiliary |

Synthesis of Substituted this compound Analogs

The functionalization of the this compound core allows for the tuning of its chemical properties. Synthetic chemists have developed various routes to introduce substituents onto the aromatic ring, enhancing the diversity of accessible structures.

A notable derivative, 1-isobutyl-4-(1-isocyanatoethyl)benzene, has been synthesized directly from the common non-steroidal anti-inflammatory drug, ibuprofen. One documented method involves a one-step process utilizing diphenylphosphoryl azide (DPPA) as a source for the azido (B1232118) group. chemistrysteps.com In this reaction, ibuprofen is treated with DPPA and triethylamine (B128534) in toluene. The mixture is heated to reflux, which facilitates a Curtius rearrangement, ultimately yielding the target isocyanate. chemistrysteps.com This approach is efficient, converting a readily available carboxylic acid into a valuable isocyanate intermediate.

Table 1: Synthesis of 1-Isobutyl-4-(1-isocyanatoethyl)benzene

| Starting Material | Reagents | Solvent | Key Reaction | Product |

|---|

The synthesis of other analogs of this compound often begins with the corresponding substituted phenylethylamine. For instance, the synthesis of halogenated derivatives such as 1-bromo-4-(1-isocyanatoethyl)benzene (B3034692) is typically achieved by reacting the precursor, (S)-(-)-1-(4-bromophenyl)ethylamine, with phosgene or a phosgene equivalent like diphosgene or triphosgene. masterorganicchemistry.com To mitigate side reactions and control the reactivity, these reactions are generally conducted at low temperatures (0–5°C) in polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A base, like triethylamine, is often employed to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

Similar strategies are used to create other variants. Fluoro-substituted analogs, such as (R)- or (S)-1-fluoro-4-(1-isocyanatoethyl)-benzene, have been prepared and utilized in the synthesis of more complex molecules. researchgate.netresearchgate.net These syntheses highlight a general and adaptable pathway to a range of aromatic this compound analogs, where the choice of the starting substituted ethylamine (B1201723) dictates the final product. While numerous aliphatic isocyanates exist, specific synthetic pathways focusing on aliphatic variants of the core "(1-isocyanatoethyl)" structure are less commonly detailed in the literature compared to their aromatic counterparts. scribd.comorganic-chemistry.org

Table 2: General Synthetic Pathways for Aromatic this compound Analogs

| Precursor | Reagent | Typical Conditions | Product Example |

|---|---|---|---|

| Substituted 1-phenylethanamine | Phosgene or equivalent (e.g., Triphosgene) | Low temperature (0-5°C), Dichloromethane (DCM), Triethylamine | 1-Bromo-4-(1-isocyanatoethyl)benzene |

Challenges and Limitations in this compound Synthesis

The synthesis of this compound and its derivatives is not without significant hurdles. The inherent reactivity of the isocyanate group is the source of both its synthetic utility and its instability, posing considerable challenges during its preparation and handling.

A primary challenge in the synthesis of these compounds is their inherent instability. The isocyanate functional group is highly electrophilic and susceptible to reaction with various nucleophiles, including moisture, which leads to the formation of an unstable carbamic acid that quickly decomposes to an amine and carbon dioxide. Furthermore, isocyanates can self-polymerize, especially at elevated temperatures. organic-chemistry.org

The use of certain precursors, such as amino phthalimide (B116566) derivatives, presents significant reactivity limitations for the synthesis of isocyanates. The Gabriel synthesis, a classic method for preparing primary amines, utilizes potassium phthalimide to alkylate and form an N-alkylphthalimide intermediate. masterorganicchemistry.comfiveable.me While this is an effective way to create a primary amine after a deprotection step, using this route to form an isocyanate is problematic.

The core limitations are:

Harsh Deprotection Conditions: The cleavage of the phthalimide group to liberate the primary amine typically requires harsh reagents like hydrazine (B178648) (hydrazinolysis) or strong acids. masterorganicchemistry.com These nucleophilic or aqueous acidic conditions are incompatible with the highly electrophilic isocyanate group, which would be immediately consumed or hydrolyzed upon formation.

Reduced Nucleophilicity of the Protected Nitrogen: In the N-alkylphthalimide intermediate, the nitrogen atom's lone pair of electrons is delocalized across the two adjacent carbonyl groups. This resonance stabilization renders the nitrogen non-nucleophilic and unreactive. masterorganicchemistry.com Therefore, it cannot readily participate in reactions that would convert it into an isocyanate, such as reactions involving phosgene or participation in a Curtius-type rearrangement, which requires a different starting functionality altogether.

Consequently, a pathway involving a phthalimide derivative would necessitate a multi-step sequence: 1) formation of the N-alkylphthalimide, 2) deprotection to isolate the pure primary amine, and 3) conversion of the isolated amine to the isocyanate. This multi-step process is less efficient than direct methods and highlights the limitations of using phthalimide-protected amines as direct precursors for isocyanates.

Chemical Reactivity and Mechanistic Investigations of 1 Isocyanatoethyl Benzene

Nucleophilic Addition Reactions of the Isocyanate Group

The isocyanate moiety is susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and even carboxylic acids. These reactions are fundamental to the application of (1-isocyanatoethyl)benzene in the synthesis of various small molecules and polymers.

The reaction of this compound with primary or secondary amines is a facile and common method for the synthesis of substituted ureas. The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the isocyanate. This process is generally efficient and proceeds readily under mild conditions. commonorganicchemistry.com

The reaction is typically carried out in an inert solvent such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or dichloromethane (B109758) (DCM) at room temperature. commonorganicchemistry.com No external base is usually required as the amine reactant itself can act as a proton shuttle. The general reaction is as follows:

R-NH₂ + C₆H₅CH(CH₃)NCO → C₆H₅CH(CH₃)NH-CO-NH-R

A study on the synthesis of a series of ureas containing an ibuprofen (B1674241) fragment utilized 1-isobutyl-4-(1-isocyanatoethyl)benzene (B13593545), a derivative of the title compound, which reacted with various amines to produce the corresponding ureas in high yields of up to 95%. researchgate.net Chiral derivatives, such as (S)-(-)-1-(4-bromophenyl)ethyl isocyanate, readily react with primary and secondary amines to form ureas, a process valuable in the high-throughput synthesis of diverse urea (B33335) derivatives for applications like drug discovery. Similarly, chiral bis-thioureas have been prepared from (S)-(1-isocyanatoethyl)benzene and various diamines. bohrium.com

The formation of thioureas from this compound is less commonly documented directly. However, the general synthesis of thioureas involves the reaction of an isothiocyanate with an amine. It is also known that isocyanates can react with thiols to form thiocarbamates. nih.gov The synthesis of N,N'-substituted thioureas can be achieved in a two-step process involving the reaction of an amine with an isothiocyanate. rsc.org While direct conversion of this compound to a thiourea (B124793) with a simple amine is not the standard route, its reaction with a molecule containing both a thiol and an amine group could potentially lead to thiourea derivatives, although this is not a primary reaction pathway. General methods for thiourea synthesis often involve reagents like carbon disulfide or isothiocyanates. organic-chemistry.org

Table 1: Examples of Urea and Thiourea Formation Reactions

| Reactant 1 | Reactant 2 | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| This compound | Primary/Secondary Amine | Urea | Inert solvent (e.g., THF, DCM), Room Temperature | commonorganicchemistry.com |

| (S)-(1-Isocyanatoethyl)benzene | Diamine | Bis-thiourea | Not specified | bohrium.com |

| 1-Isobutyl-4-(1-isocyanatoethyl)benzene | Various Amines | Urea | Not specified, Yields up to 95% | researchgate.net |

This compound reacts with alcohols to form carbamates, also known as urethanes. This reaction is of significant industrial importance as it forms the basis of polyurethane chemistry. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the isocyanate's carbonyl carbon. conicet.gov.ar

The reaction rate can be influenced by the structure of the alcohol and the presence of catalysts. rsc.org Generally, the reaction proceeds under mild conditions, often with heating or in the presence of a catalyst to increase the rate. Chiral versions of this compound, such as (R)-(+)-α-methylbenzyl isocyanate, are utilized as derivatizing agents to determine the enantiomeric purity of alcohols and amines by forming diastereomeric carbamates that can be separated and quantified. sigmaaldrich.com

A study on the kinetics of isocyanate reactions with alcohols showed that at equimolar ratios, the carbamate (B1207046) is the predominant product. rsc.org The reaction can be catalyzed by various compounds, including tin carboxylates and tertiary amines. rsc.org

Table 2: Carbamate Formation from this compound

| Reactant 1 | Reactant 2 | Product | Application/Key Finding | Reference |

|---|---|---|---|---|

| This compound | Alcohol | Carbamate (Urethane) | Fundamental reaction for polyurethane synthesis. | conicet.gov.ar |

| (R)-(+)-α-Methylbenzyl isocyanate | Chiral Alcohol | Diastereomeric Carbamates | Determination of enantiomeric purity of alcohols. | sigmaaldrich.com |

The direct reaction of this compound with a carboxylic acid can lead to the formation of an unstable mixed anhydride, which can then decompose. A more controlled route to amides from isocyanates involves the formation of an N-acylurea intermediate. google.com

N-acylureas can be synthesized by the reaction of an aryl carbodiimide (B86325) with a carboxylic acid. google.com These N-acylureas can then undergo thermolysis at temperatures above 120°C to yield the corresponding amide and isocyanate. google.com This suggests a potential, albeit indirect, pathway for the formation of amides from this compound, where it could be generated from the thermolysis of an appropriate N-acylurea. The reaction of an isocyanate with an amide can also lead to the formation of an N-acylurea. nsf.gov

The general mechanism for the formation of N-acylureas from a carbodiimide and a carboxylic acid involves the initial formation of a reactive O-acylisourea intermediate, which can then rearrange to the more stable N-acylurea. google.com

Polymerization and Oligomerization Reactions

This compound, being a monofunctional isocyanate, can participate in polymerization and oligomerization reactions, typically as a chain-terminating or end-capping agent.

Polyurethanes are typically formed from the reaction of diisocyanates with diols. As a monofunctional isocyanate, this compound cannot form a polymer chain on its own. However, it can be used to control the molecular weight of polyurethanes by acting as a chain terminator. epo.orggoogle.com When added to a polymerization mixture of a diisocyanate and a polyol, it reacts with the growing polymer chains, capping them and thus preventing further chain extension. google.com This is a crucial technique for tailoring the properties of the final polymer.

The isocyanate group of this compound reacts with the hydroxyl end-groups of the growing polyurethane chains, forming a stable urethane (B1682113) linkage at the chain end. This process is also referred to as "end-capping". researchgate.net

This compound can be converted into a symmetrical carbodiimide, bis[1-(phenyl)ethyl]carbodiimide, through a self-condensation reaction with the elimination of carbon dioxide. This reaction is typically carried out at elevated temperatures in the presence of a catalyst. google.comgoogle.com Various catalysts, such as phospholine (B1168861) oxides, are known to promote this transformation. google.comgoogle.com

The reaction proceeds as follows:

2 C₆H₅CH(CH₃)NCO → C₆H₅CH(CH₃)N=C=N-CH(CH₃)C₆H₅ + CO₂

In the context of oligomeric polycarbodiimides, which are typically synthesized from diisocyanates, monofunctional isocyanates like this compound can be used as end-capping agents to control the degree of polymerization and stabilize the resulting oligomers. google.comgoogle.comgoogleapis.com The monofunctional isocyanate reacts with the terminal isocyanate groups of the growing polycarbodiimide chain, preventing further oligomerization. google.com This allows for the synthesis of oligomeric polycarbodiimides with a defined chain length and terminal non-reactive groups. For instance, a diisocyanate can first be reacted to form a carbodiimide, and then the free isocyanate groups can be reacted with a monofunctional isocyanate to cap the chain. google.com

Rearrangement Reactions

The isocyanate functionality within this compound and related compounds is prone to various rearrangement reactions, a key aspect of its chemical reactivity.

1,3-Rearrangements (e.g., O-acylurea to N-acylurea)

While direct 1,3-rearrangement of this compound itself is not prominently documented, the isocyanate group is a key participant in the analogous 1,3-rearrangement of O-acylisoureas to N-acylureas. This rearrangement is a critical step in reactions where isocyanates are generated in situ or react with carboxylic acids in the presence of a coupling agent like a carbodiimide.

The process begins with the reaction of a carboxylic acid with a carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate can then undergo an intramolecular acyl transfer, a type of 1,3-rearrangement, to form a stable N-acylurea. wikipedia.orggoogle.com This rearrangement competes with the desired reaction pathway, which is the nucleophilic attack by an amine to form an amide. wikipedia.org The mechanism involves the migration of the acyl group from the oxygen atom to the nitrogen atom of the isourea backbone. researchgate.net

Several factors can influence the outcome of this rearrangement. The choice of solvent is crucial, with low dielectric constant solvents like dichloromethane or chloroform (B151607) minimizing the rearrangement side reaction. wikipedia.org The structure of the carbodiimide also plays a significant role. For instance, using dicyclohexylcarbodiimide (B1669883) (DCC) often leads to the formation of N-acylurea as a byproduct, whereas other carbodiimides might favor different reaction pathways. google.com

Furthermore, related rearrangements like the Curtius and Lossen rearrangements are classical methods for synthesizing isocyanates from carboxylic azides and activated hydroxamic acids, respectively. organic-chemistry.orgresearchgate.net These reactions proceed through the formation of an isocyanate intermediate, which can then be used in subsequent reactions. organic-chemistry.orgresearchgate.net A modern approach involves the NIS-mediated Hofmann-type rearrangement of 2-oxoamides to generate acyl isocyanates, which readily react with nitrogen nucleophiles to form N-acylureas. nih.govacs.org

Catalytic Reactions Involving this compound

This compound serves as a crucial component in various catalytic reactions, particularly in the field of asymmetric synthesis where the formation of stereochemically defined products is paramount.

Role in Asymmetric Catalysis

The chiral nature of this compound, when used as a single enantiomer such as (S)-1-(1-isocyanatoethyl)benzene, makes it a valuable reagent in asymmetric catalysis. znaturforsch.comnih.gov It can be employed as a chiral auxiliary or a reactant to induce stereoselectivity in the formation of new chiral centers.

A notable application is in asymmetric electrophilic α-amidoalkylation reactions. znaturforsch.com In these reactions, a chiral alkylaminocarbonyl unit, derived from (S)-1-(1-isocyanatoethyl)benzene, acts as a chiral auxiliary to guide the stereoselective synthesis of 2-substituted piperidine (B6355638) derivatives. znaturforsch.com The high degree of stereocontrol is achieved through the influence of the chiral center on the incoming nucleophile.

The development of asymmetric catalysis has been a significant area of research, with the design of chiral ligands and catalysts being a central theme. nih.gov The use of chiral isocyanates like this compound contributes to the expanding toolbox of synthetic chemists for creating enantiomerically pure compounds, which are of immense importance in pharmaceuticals and materials science. nih.gov

Investigation of Transmetallation Mechanisms

Transmetallation is a fundamental step in many cross-coupling reactions catalyzed by transition metals. nih.gov Investigations into reactions involving this compound have shed light on such mechanistic pathways.

For instance, in certain chromium-catalyzed cross-coupling reactions, a transmetallation step is proposed to be part of the catalytic cycle. uni-muenchen.de While the specific details of the transmetallation involving this compound are not fully elucidated in the provided context, it is mentioned in a procedure involving a subsequent reaction with (S)-(1-isocyanatoethyl)benzene. uni-muenchen.de Another study points to a proposed mechanism involving the transmetallation of a related compound in the presence of (R)-(1-isocyanatoethyl)benzene. rsc.org

The broader context of asymmetric catalysis often involves transmetallation from organoboron compounds to rhodium complexes, a key step in conjugate addition reactions. nih.gov The understanding of these transmetallation mechanisms is crucial for optimizing reaction conditions and expanding the scope of catalytic transformations.

Stereoselective Reactions with this compound as a Reactant

The application of this compound as a reactant in stereoselective synthesis is a testament to its utility in constructing complex chiral molecules.

Asymmetric Electrophilic α-Amidoalkylation Reactions

This compound is a key reactant in asymmetric electrophilic α-amidoalkylation reactions, a powerful method for forming carbon-carbon bonds with high stereocontrol. znaturforsch.comnih.gov These reactions typically involve the generation of a chiral N-acyliminium ion intermediate from a precursor, which then reacts with a nucleophile. nih.gov

In one example, (S)-1-(1-isocyanatoethyl)benzene is reacted with 1,2,3,6-tetrahydropyridine (B147620) to form a chiral urea derivative. znaturforsch.com This derivative, upon activation, participates in an asymmetric electrophilic α-amidoalkylation reaction to produce 2-substituted piperidines. znaturforsch.com The stereochemical outcome of the reaction is dictated by the chiral center originating from the isocyanate.

The enantioselectivity of these reactions can be further enhanced by the use of chiral phosphoric acid (CPA) catalysts. nih.gov These catalysts protonate an α-hydroxylactam to form a chiral conjugate base/N-acyliminium ion pair, which is then trapped enantioselectively by a nucleophile. nih.gov The development of computational tools to predict the enantioselectivity of these reactions aids in the rational design of catalysts and selection of reactants. nih.gov

Table of Reaction Data

| Reactant 1 | Reactant 2 | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1,2,3,6-tetrahydropyridine | (S)-1-(1-isocyanatoethyl)benzene | (S)-N-(1-phenylethyl)-1,2,3,6-tetrahydropyridine-1-carboxamide | 91 | - | znaturforsch.com |

| (S)-1-(1-isocyanatoethyl)benzene | - | (R,R)- and (S,S)-hexahydropyrido[1,2-c]pyrimidinones | - | - | znaturforsch.com |

Intramolecular Condensation Mechanisms of this compound (e.g., Acyliminium Ion Formation)

The intramolecular condensation of this compound and its structural analogs, such as 2-phenylethyl isocyanate, represents a significant pathway for the synthesis of nitrogen-containing heterocyclic compounds. These reactions, typically promoted by acid catalysts, involve the electrophilic cyclization of the isocyanate-derived functional group onto the aromatic ring. While the direct formation of a classical acyliminium ion from the isocyanate is not the primary described mechanism, the acid-catalyzed activation of the isocyanate group generates a highly electrophilic intermediate that functionally resembles an acyliminium species in its reactivity, leading to the formation of new carbon-carbon bonds and subsequent ring closure.

Research into the cyclization of 2-phenylethyl isocyanates provides critical insights into the potential intramolecular reactivity of this compound. Studies have demonstrated that the course of these reactions is highly dependent on the specific substrate and the choice of acid catalyst, leading to a variety of heterocyclic products.

Detailed Research Findings on the Cyclization of Phenylethyl Isocyanates

In a key study, the cyclization of several 2-phenylethyl isocyanates was investigated using a range of catalysts, including polyphosphoric acid (PPA), aluminum chloride (AlCl₃), boron trifluoride–diethyl ether (BF₃·OEt₂), and triethyloxonium (B8711484) tetrafluoroborate. rsc.org The outcomes of these reactions highlight the complexity of the reaction pathways and the variety of potential products.

For instance, the cyclization of 2-phenylethyl isocyanate under these conditions can yield products such as 3,4-dihydroisoquinolin-1(2H)-ones. The mechanism for this transformation involves the protonation or Lewis acid activation of the isocyanate's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. This is followed by an intramolecular electrophilic attack of this activated species on the electron-rich phenyl ring, a process analogous to a Friedel-Crafts acylation. The resulting intermediate then undergoes rearomatization to form the final heterocyclic product.

The table below summarizes the types of products observed in the cyclization of various phenylethyl isocyanates under different acidic conditions, as reported in the literature. rsc.org

| Reactant | Catalyst | Major Product(s) |

| 2-Phenylethyl isocyanate | Polyphosphoric acid | 3,4-Dihydroisoquinolin-1(2H)-one |

| (+)-1-Methyl-2-phenylethyl isocyanate | Triethyloxonium tetrafluoroborate | 3-Methyl-3,4-dihydroisoquinolin-1(2H)-one, 2-N-(1-Methyl-2-phenylethyl)formamidyl-3,4-dihydroisoquinolin-1(2H)-one |

| 2,2-Diphenylethyl isocyanate | Triethyloxonium tetrafluoroborate | 4-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, 2-N-(2,2-Diphenylethyl)formamidyl-3,4-dihydroisoquinolin-1(2H)-one |

Data compiled from studies on the cyclization of phenylethyl isocyanates. rsc.org

The formation of formamidyl-dihydroisoquinolones in some instances suggests a more complex reaction cascade, potentially involving dimerization or reaction with a formylating agent derived from the reaction medium or solvent. rsc.org

The proposed mechanistic pathway for the formation of the dihydroisoquinolone ring via an acyliminium-like intermediate is as follows:

Activation of the Isocyanate: The isocyanate group is activated by a Brønsted or Lewis acid. In the case of a Brønsted acid (H⁺), the carbonyl oxygen is protonated, creating a highly electrophilic species.

Intramolecular Electrophilic Attack: The activated carbonyl carbon is attacked by the π-electrons of the phenyl ring in an intramolecular electrophilic aromatic substitution. This step is analogous to the cyclization of an N-acyliminium ion.

Formation of a Spirocyclic Intermediate: The initial attack forms a spirocyclic cation intermediate, often referred to as a σ-complex or Wheland intermediate.

Rearomatization: A proton is lost from the carbon atom of the benzene (B151609) ring that was attacked, restoring the aromaticity of the system and leading to the formation of the final heterocyclic product.

This sequence of reactions demonstrates a key mode of intramolecular condensation for compounds like this compound, providing a versatile route to polycyclic nitrogen-containing scaffolds. The reactivity underscores the synthetic potential of isocyanates as precursors to electrophilic intermediates that can participate in carbon-carbon bond-forming reactions.

Stereochemical Aspects in Reactions of 1 Isocyanatoethyl Benzene

Chiral Auxiliary Applications

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. york.ac.uk (1-Isocyanatoethyl)benzene serves as a precursor for such auxiliaries, enabling the synthesis of enantiomerically enriched products.

Induction of Stereoselectivity in Synthetic Transformations

This compound is a valuable reagent for inducing stereoselectivity in a variety of synthetic transformations. Its isocyanate group readily reacts with nucleophiles like amines and alcohols to form ureas and carbamates, respectively. nih.gov When the chiral form of this compound is used, the resulting products are diastereomers, which can often be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched product.

For instance, in the synthesis of the pharmaceutical agent Ciprofol, (R)-(1-isocyanatoethyl)benzene is used to resolve a racemic mixture of a key intermediate. acs.org The reaction forms carbamate (B1207046) diastereomers that can be separated by recrystallization, achieving a diastereomeric excess of over 99%. acs.org Similarly, it has been employed in the synthesis of pyrido[1,2-c]pyrimidinones, where it acts as a chiral auxiliary to direct the stereoselective synthesis of 2-substituted piperidine (B6355638) derivatives. znaturforsch.com

The chiral auxiliary derived from this compound can also be used to create chiral solvating agents. For example, chiral bis-thiourea derivatives prepared from (S)-(1-isocyanatoethyl)benzene and diamines have been shown to be effective in discriminating between enantiomers of amides with two stereogenic centers using ¹H NMR spectroscopy. bohrium.com

Enantiomeric Purity and Control in Synthetic Pathways

Achieving high enantiomeric purity is a critical goal in asymmetric synthesis. The stereochemical outcome of reactions involving this compound is influenced by several factors, including reaction conditions and the choice of synthetic strategy.

Influence of Reaction Conditions on Stereochemical Outcome

The conditions under which a reaction is performed can have a profound impact on the stereoselectivity. Factors such as solvent, temperature, and the presence of catalysts or additives can alter the energy difference between the diastereomeric transition states, thereby influencing the product ratio.

For example, in the synthesis of chiral bis-thiourea derivatives, the reaction of (S)-(1-isocyanatoethyl)benzene with diamines is typically carried out under specific temperature and solvent conditions to ensure high yields and stereochemical integrity. bohrium.com Similarly, in the synthesis of Ciprofol, the recrystallization process used to separate the carbamate diastereomers is highly dependent on the choice of solvent to achieve high diastereomeric excess. acs.org In some cases, a change in solvent can even lead to a reversal of stereoselectivity. researchgate.net

Diastereoselective and Enantioselective Syntheses

This compound is a key reagent in both diastereoselective and enantioselective syntheses.

Diastereoselective Synthesis: In this approach, a chiral substrate is reacted with this compound to form diastereomers. The inherent chirality of the substrate, combined with the influence of the chiral auxiliary, directs the formation of a new stereocenter with a specific configuration. The separation of these diastereomers, often by chromatography or crystallization, followed by removal of the auxiliary, provides the enantiomerically pure product. york.ac.uk An example is the resolution of a racemic allylic alcohol by derivatization with (S)-1-(1-naphthyl)ethyl isocyanate, a related chiral isocyanate, allowing for the separation of the resulting diastereomers. escholarship.org

Enantioselective Synthesis: In enantioselective synthesis, a prochiral substrate is reacted with a chiral reagent or catalyst to produce an excess of one enantiomer. Chiral auxiliaries derived from this compound can be used to create a chiral environment around the reacting center of a prochiral molecule. For instance, the use of (S)-1-(1-isocyanatoethyl)benzene in the synthesis of pyrido[1,2-c]pyrimidinones leads to the formation of enantiomerically enriched products through an asymmetric electrophilic α-amidoalkylation reaction. znaturforsch.com

The following table provides examples of the application of this compound and related chiral isocyanates in stereoselective synthesis:

| Application | Chiral Reagent | Transformation | Stereochemical Outcome | Reference |

| Ciprofol Synthesis | (R)-(1-Isocyanatoethyl)benzene | Resolution of a racemic intermediate via diastereomeric carbamate formation | >99% diastereomeric excess | acs.org |

| Pyrido[1,2-c]pyrimidinone Synthesis | (S)-(1-Isocyanatoethyl)benzene | Asymmetric electrophilic α-amidoalkylation | Stereoselective formation of 2-substituted piperidine derivatives | znaturforsch.com |

| Chiral Solvating Agents | (S)-(1-Isocyanatoethyl)benzene | Synthesis of chiral bis-thiourea derivatives | Effective discrimination of enantiomers | bohrium.com |

| Cinacalcet Synthesis | (R)-1-(1-Isocyanatoethyl)naphthalene | Synthesis of a propynamide intermediate | High yield of the desired diastereomer | thieme-connect.comthieme-connect.com |

| Resolution of Allylic Alcohol | (S)-1-(1-Naphthyl)ethyl isocyanate | Derivatization and separation of diastereomers | Successful resolution of a racemic alcohol | escholarship.org |

Advanced Spectroscopic Analysis of 1 Isocyanatoethyl Benzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for the detailed analysis of (1-isocyanatoethyl)benzene, offering insights into its atomic framework and three-dimensional arrangement.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides valuable information about the chemical environment of hydrogen atoms within the this compound molecule. The aromatic protons on the benzene (B151609) ring typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm. chemicalbook.comchemicalbook.com The methine proton (CH-NCO) resonates as a quartet around δ 4.7 ppm, coupled to the adjacent methyl protons. chemicalbook.comchemicalbook.com These methyl protons (CH₃) appear as a doublet at approximately δ 1.5-1.6 ppm due to coupling with the methine proton. chemicalbook.comchemicalbook.com

Derivatives of this compound exhibit predictable shifts in their ¹H NMR spectra. For instance, the introduction of a substituent on the phenyl ring will alter the chemical shifts and splitting patterns of the aromatic protons. mnstate.edulibretexts.org Similarly, reactions involving the isocyanate group to form ureas or other derivatives will lead to the appearance of new signals and changes in the chemical shift of the adjacent methine proton. researchgate.netrsc.org

| Proton | Chemical Shift (ppm) | Multiplicity | Reference |

| Aromatic (C₆H₅) | ~7.3 | Multiplet | chemicalbook.comchemicalbook.com |

| Methine (CH) | ~4.7 | Quartet | chemicalbook.comchemicalbook.com |

| Methyl (CH₃) | ~1.55 | Doublet | chemicalbook.comchemicalbook.com |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The isocyanate carbon (-N=C=O) is a key diagnostic signal, typically appearing in the range of δ 120-135 ppm. science-and-fun.de The carbons of the phenyl group resonate in the aromatic region, generally between δ 125-140 ppm. researchgate.netlibretexts.org The methine carbon (CH-NCO) signal is found around δ 54 ppm, while the methyl carbon (CH₃) appears at a higher field, typically around δ 23-30 ppm. researchgate.net

The specific chemical shifts can be influenced by the solvent and the presence of substituents. researchgate.net For example, in a derivative like 1-isobutyl-4-(1-isocyanatoethyl)benzene (B13593545), the additional alkyl carbons will have their own characteristic signals in the upfield region of the spectrum. researchgate.net

| Carbon | Chemical Shift (ppm) | Compound | Reference |

| Isocyanate (NCO) | ~125 | 1-Bromo-4-(1-isocyanatoethyl)benzene (B3034692) | |

| Phenyl (C-Ph) | 139.78 (C4), 141.35 (C1) | 1-Isobutyl-4-(1-isocyanatoethyl)benzene | researchgate.net |

| Methine (CH) | 54.41 | 1-Isobutyl-4-(1-isocyanatoethyl)benzene | researchgate.net |

| Methyl (CH₃) | 24.33 | 1-Isobutyl-4-(1-isocyanatoethyl)benzene | researchgate.net |

| Isobutyl (CH₂) | 45.01 | 1-Isobutyl-4-(1-isocyanatoethyl)benzene | researchgate.net |

| Isobutyl (CH) | 30.16 | 1-Isobutyl-4-(1-isocyanatoethyl)benzene | researchgate.net |

| Isobutyl (CH₃) | 22.37 | 1-Isobutyl-4-(1-isocyanatoethyl)benzene | researchgate.net |

Enantiomeric Excess Determination via NMR Techniques

This compound is a chiral molecule, and determining the enantiomeric excess (ee) of a sample is crucial in many applications. NMR spectroscopy offers powerful methods for this purpose, primarily through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.orgnih.gov

When a chiral auxiliary is added to a racemic or scalemic mixture of this compound, it forms diastereomeric complexes that can be distinguished by NMR. nih.govresearchgate.net For instance, reacting the isocyanate with a chiral amine or alcohol creates diastereomers with distinct NMR spectra, allowing for the integration of signals corresponding to each enantiomer to determine their ratio. nih.govresearchgate.net (S)-(-)-α-methylbenzyl isocyanate itself is often used as a chiral derivatizing agent for determining the optical purity of other chiral compounds like amines and alcohols. nih.gov

Chiral solvating agents, on the other hand, form non-covalent diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum without chemical modification of the analyte. acs.orgnih.govmdpi.com This method is advantageous as it is non-destructive and often requires simpler sample preparation. acs.org

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an indispensable tool for identifying the key functional groups in this compound. The most characteristic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate group (-N=C=O). This peak typically appears in the region of 2250-2275 cm⁻¹.

Other significant absorptions include those for the aromatic ring, such as C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. spectroscopyonline.com The substitution pattern on the benzene ring can also be inferred from the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ range. libretexts.org In derivatives where the isocyanate has reacted, for example to form a urea (B33335), the characteristic isocyanate peak will disappear and new peaks, such as a C=O stretch for the urea around 1640 cm⁻¹, will appear. rsc.org

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| Isocyanate (-N=C=O) | Asymmetric Stretch | ~2250 | |

| Aromatic C-H | Stretch | >3000 | libretexts.org |

| Aromatic C=C | Stretch | 1450-1600 | spectroscopyonline.com |

| Aromatic C-H | Out-of-plane Bend | 650-900 | libretexts.org |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and structural features of this compound through analysis of its fragmentation patterns. The molecular ion peak ([M]⁺) for this compound is observed at a mass-to-charge ratio (m/z) of 147. chemicalbook.com

The fragmentation of the molecular ion can provide further structural confirmation. A common fragmentation pathway involves the loss of a methyl group (CH₃), resulting in a prominent peak at m/z 132 ([M-15]⁺). chemicalbook.comresearchgate.net Another significant fragment is the phenyl cation at m/z 77, formed by cleavage of the bond between the ethyl group and the benzene ring. blogspot.com Analysis of the fragmentation of derivatives can also be informative. For example, in the mass spectrum of 1-isobutyl-4-(1-isocyanatoethyl)benzene, a fragment corresponding to the loss of the ethyl isocyanate group can be observed. researchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula, further confirming the identity of the compound. rsc.org

| Ion | m/z | Identity | Reference |

| [C₉H₉NO]⁺ | 147 | Molecular Ion | chemicalbook.com |

| [C₈H₆NO]⁺ | 132 | [M-CH₃]⁺ | chemicalbook.comresearchgate.net |

| [C₆H₅]⁺ | 77 | Phenyl Cation | blogspot.com |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of (1-Isocyanatoethyl)benzene at a molecular level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a primary tool for investigating the reactivity of organic compounds. Instead of dealing with the complex many-electron wavefunction, DFT calculates the total energy of a system based on its electron density. From this, key parameters that describe chemical reactivity can be derived. The reactivity of the isocyanate group is largely governed by the partial positive charge on its central carbon atom, which is induced by the more electronegative nitrogen and oxygen atoms. semanticscholar.org

Global reactivity descriptors calculated using DFT provide a quantitative measure of a molecule's reactivity. researchgate.net These include:

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): The resistance to change in electron distribution.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

These parameters are crucial for predicting how this compound will behave in different chemical environments. For instance, a high electrophilicity index for the isocyanate carbon would confirm its susceptibility to nucleophilic attack, a hallmark of isocyanate chemistry. semanticscholar.org Studies on related isocyanate systems, such as those used to functionalize biopolymers, have employed DFT calculations of electron affinities to support experimental findings on reactivity. frontiersin.org

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Chemical Potential (μ) | (I + A) / 2 | Indicates the tendency of electrons to escape. |

| Chemical Hardness (η) | I - A | Measures resistance to charge transfer. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the electrophilic nature of a molecule. |

This table outlines key global reactivity descriptors derived from DFT, which are instrumental in quantifying the chemical behavior of molecules like this compound.

The electronic structure of isocyanates, including the nature and energy of their molecular orbitals, dictates their spectroscopic properties and reactivity. Theoretical calculations are often performed in conjunction with experimental techniques like electron transmission spectroscopy (ETS) to probe the empty energy levels of these molecules.

For aromatic isocyanates like phenyl isocyanate, a close structural analog to this compound, computational studies using methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (specifically B3LYP) have been used to evaluate the localization and energies of the lowest-lying anion states (unoccupied molecular orbitals). researchgate.net These studies reveal that the lowest unoccupied molecular orbital (LUMO) has a character derived mainly from the benzene (B151609) ring's π-system, with some contribution from the isocyanate's π-system. researchgate.net The subsequent unoccupied orbitals are typically associated with the π(C=O) and π(N=C) bonds. researchgate.net Understanding the energetics of these orbitals is crucial for predicting the molecule's behavior in electron-transfer reactions and its interactions with other molecules.

| Molecular Orbital | Primary Character | Significance |

|---|---|---|

| LUMO | π* (Benzene Ring) + π (NCO) | Site of initial electron acceptance; key to redox properties. |

| LUMO+1 | π* (C=O) | Involved in nucleophilic attack at the carbonyl carbon. |

| LUMO+2 | π* (N=C) | Contributes to the overall reactivity of the isocyanate group. |

This table shows a typical ordering and character of low-lying unoccupied molecular orbitals for an aromatic isocyanate, as determined by computational methods. researchgate.net

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For a reactive and potentially bioactive molecule like this compound, these studies are particularly useful for predicting how it might interact with biological macromolecules.

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. slideshare.net This technique is widely used in drug discovery to screen for potential inhibitors and to understand their mechanism of action at a molecular level.

While specific docking studies on this compound are not widely published, research on analogous isocyanates provides a clear framework for how such studies would proceed. For example, docking studies on the hydrolytic products of methyl isocyanate have been performed to understand their inhibition of human immune proteins. nih.gov In these studies, software such as AutoDock is used to place the ligand into the binding site of a protein. nih.gov The program then calculates the binding energy, with more negative values indicating a stronger, more stable interaction. nih.gov Research on N-Chlorosulfonyl isocyanate analogs as inhibitors of sterol O-acyl-transferase-1 (SOAT-1) has shown that inhibitory activity is governed by electronic properties, such as the presence of hydrogen bond donors, and steric factors. scirp.org

| Ligand (Methyl Isocyanate Hydrolysis Product) | Target Protein | Calculated Binding Energy (kcal/mol) |

|---|---|---|

| Dimethyl urea (B33335) | CD40 Ligand | -3.51 |

| Trimethyl urea | CD40 Ligand | -3.79 |

| Trimethylisocyanurate | CD40 Ligand | -4.55 |

This table presents results from a molecular docking study on hydrolytic products of methyl isocyanate, demonstrating how binding energies are used to predict the inhibitory potential of small molecules against a biological target. nih.gov

Mechanistic Pathways Elucidation through Computational Approaches

Computational chemistry is a powerful tool for elucidating complex reaction mechanisms that are difficult to probe experimentally. uni-miskolc.hu For isocyanates, theoretical calculations can map out the entire energy landscape of a reaction, including reactants, products, intermediates, and transition states.

DFT calculations are frequently used to model the reaction pathways of isocyanates with various nucleophiles, such as alcohols, amines, and water. patsnap.comkuleuven.be For the reaction between an isocyanate and an alcohol (alcoholysis), computational studies have modeled the nucleophilic addition across the N=C bond. kuleuven.be These models can incorporate the effects of solvent using a polarizable continuum model (PCM) and can determine whether the reaction proceeds through a concerted or stepwise mechanism. kuleuven.be Furthermore, computational approaches have been used to investigate multicomponent reactions involving isocyanates, suggesting, for example, that the reaction may proceed via the attack of an ylide on the isocyanate to form an amide bond. rsc.org By comparing the calculated activation energies of different possible pathways, the most favorable mechanism can be identified. researchgate.net

Theoretical Prediction of Stereoselectivity

This compound is a chiral molecule, existing as two enantiomers. Therefore, its reactions can be stereoselective or stereospecific. Theoretical calculations are exceptionally useful for predicting and explaining the stereochemical outcomes of such reactions.

Computational studies have demonstrated a strong ability to correctly predict the stereoselectivity observed experimentally in reactions involving isocyanates. researchgate.net For instance, in the cycloaddition of chlorosulfonyl isocyanate to alkenes, DFT calculations accurately reproduced the high stereoselectivity seen in the lab. researchgate.netbeilstein-journals.org Similarly, the complete Z-stereoselectivity of certain multicomponent reactions to form imidazole (B134444) derivatives has been explained through computational modeling of the reaction mechanism. rsc.org The use of chiral isocyanates like (R)-α-methylbenzyl isocyanate (a synonym for one enantiomer of this compound) to resolve chiral amines or alcohols relies on the predictable formation of diastereomeric urea or carbamate (B1207046) derivatives, a process that can be modeled to understand the origins of the stereochemical preference. ntu.edu.sg These predictive capabilities are crucial for designing synthetic routes that yield a desired stereoisomer with high purity.

Applications in Advanced Chemical Fields

Medicinal Chemistry and Drug Discovery

(1-Isocyanatoethyl)benzene and its structural analogs serve as crucial building blocks in medicinal chemistry for the synthesis of novel therapeutic agents. The isocyanate functional group is highly reactive toward nucleophiles like amines and alcohols, making it an ideal electrophile for constructing urea (B33335) and carbamate (B1207046) linkages, which are prevalent in many biologically active molecules. This reactivity is harnessed to create diverse libraries of compounds for drug discovery programs.

The reaction of isocyanates, such as this compound, with primary or secondary amines yields substituted ureas. Similarly, their reaction with isothiocyanates produces thiourea (B124793) derivatives. These functional groups are known to act as potent hydrogen bond donors and acceptors, enabling strong interactions with biological targets like enzymes and receptors. This characteristic has made urea and thiourea derivatives a significant area of focus in the development of new drugs.

Benzothiazole (B30560) is a privileged scaffold in medicinal chemistry, and its derivatives exhibit a wide range of pharmacological activities. The synthesis of 2-(thio)ureabenzothiazoles is a common strategy to generate compounds with potential therapeutic value. nih.gov These are typically prepared through the reaction of 2-aminobenzothiazoles (2ABTs) with isocyanates or isothiocyanates. nih.govnih.gov This synthetic route allows for the introduction of various substituents, enabling the modulation of the molecule's physicochemical and biological properties. mdpi.com For instance, substituted phenyl-ureas and thioureas can be synthesized from the corresponding substituted 2ABTs and benzene-isocyanates or -thiocyanates. nih.govmdpi.com The resulting N-(benzothiazol-2-yl)-N'-aryl ureas and thioureas have been investigated for a variety of biological activities, including antiproliferative effects against cancer cell lines. nih.gov

A modern approach in drug design involves creating hybrid molecules that can act on multiple biological targets simultaneously. This compound derivatives have been instrumental in this area, particularly in the synthesis of compounds containing an ibuprofen (B1674241) fragment. Researchers have synthesized 1-isobutyl-4-(1-isocyanatoethyl)benzene (B13593545) from ibuprofen and subsequently reacted it with various amines to create a series of 1,3-disubstituted ureas. researchgate.net These compounds are designed as potential multitarget inhibitors of soluble epoxide hydrolase (sEH) and cyclooxygenase (COX), two key enzymes involved in inflammation and pain pathways. researchgate.net The synthesis yields are reported to be as high as 95%. researchgate.net

| Reactant Amine | Resulting Urea Product | Yield (%) | Potential Target |

|---|---|---|---|

| Various Amines | 1-[1-(4-Isobutylphenyl)ethyl]-3-R-ureas | Up to 95% | sEH, COX |

| Celecoxib | N-{[1-(4-Isobutylphenyl)ethyl]carbamoyl}-4-[5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | Data not specified | sEH, COX |

| Rimantadine | 1-(Adamantan-1-yl)-3-[1-(4-isobutylphenyl)ethyl]urea | Data not specified | sEH, COX |

| Paracetamol | N-(4-Hydroxyphenyl)-N'-[1-(4-isobutylphenyl)ethyl]urea | Data not specified | sEH, COX |

To further explore the potential of multi-target drugs, isocyanates derived from existing pharmaceuticals are reacted with other known drug molecules. For example, 1-isobutyl-4-(1-isocyanatoethyl)benzene, the isocyanate analog of ibuprofen, has been reacted with the anti-inflammatory drug Celecoxib, the antiviral agent Rimantadine, and the analgesic Paracetamol (N-(4-hydroxyphenyl)acetamide). researchgate.net This strategy connects two distinct pharmacophores through a urea linkage, creating novel chemical entities with the potential for synergistic or additive therapeutic effects. The reaction with Celecoxib, for instance, yields N-{[1-(4-Isobutylphenyl)ethyl]carbamoyl}-4-[5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. researchgate.net

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the structural features of a molecule to its biological activity. nih.gov For derivatives of this compound, SAR studies are crucial for optimizing their therapeutic potential. By systematically modifying the structure—for example, by introducing different substituents on the benzene (B151609) ring or by varying the amine component in the urea synthesis—researchers can identify the key molecular features required for potent and selective biological activity. nih.govnih.gov In the context of benzothiazole-based ureas, SAR studies have explored how different substituents on the benzothiazole scaffold and the N'-aryl ring influence their efficacy as, for example, potential probes for tau protein in neurodegenerative diseases. rsc.org These studies help in the rational design of new analogs with improved potency and selectivity. nih.gov

In modern drug discovery, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical to avoid costly late-stage failures. nih.govresearchgate.net For novel derivatives synthesized from this compound, in silico ADMET prediction models are frequently employed. nih.gov These computational tools use the chemical structure of a derivative to forecast its pharmacokinetic properties, such as oral bioavailability, metabolic stability, and potential for toxicity. iapchem.orgnih.gov This predictive analysis allows medicinal chemists to prioritize compounds that are not only potent but also possess favorable drug-like properties. By identifying potential liabilities early in the design phase, ADMET modeling accelerates the optimization process, guiding the synthesis of derivatives with a higher probability of success in clinical development. researchgate.net

Synthesis of Biologically Active Urea and Thiourea Derivatives

Analytical Chemistry as a Derivatization Agent

In analytical chemistry, derivatization is a technique used to convert a chemical compound into a product (a derivative) of similar chemical structure, called a derivative, which is more suitable for analysis by methods like chromatography. This compound is a highly effective derivatizing agent, primarily due to the reactivity of the isocyanate group (-N=C=O) with nucleophiles such as alcohols and amines.

Chiral Derivatization for Enantiomer Separation and Determination

Enantiomers are pairs of molecules that are non-superimposable mirror images of each other. While they have identical physical properties in an achiral environment, they often exhibit different biological activities, making their separation and quantification critical, especially in the pharmaceutical industry.

This compound, in its enantiomerically pure forms (either (R) or (S)), is widely used as a chiral derivatizing agent (CDA). It reacts with a racemic mixture of a chiral compound (e.g., an alcohol or amine) to form a pair of diastereomers. These diastereomers, unlike the original enantiomers, have different physical properties and can be separated using standard achiral chromatographic techniques.

The reaction involves the nucleophilic attack of the alcohol (-OH) or amine (-NH2) group of the analyte on the electrophilic carbon atom of the isocyanate group. This forms stable diastereomeric carbamate or urea derivatives, respectively. For example, the derivatization of a racemic secondary alcohol with (R)-1-phenylethyl isocyanate produces two diastereomeric carbamates that can be readily separated.

Key applications include the determination of enantiomeric excess and the absolute configuration of a wide range of compounds:

Secondary Alcohols and Hydroxy Fatty Acids: this compound has proven to be a powerful reagent for determining the configuration and enantiomeric excess of medium- to long-chain secondary alcohols and hydroxy fatty acids by capillary gas chromatography. nih.gov The resulting 1-phenylethylcarbamate derivatives show excellent separation, even for analytes where the stereogenic center is remote from the functional group. nih.gov

Amino Acids: Isocyanates like 1-naphthylisocyanate and phenyl isothiocyanate are used for the precolumn derivatization of amino acids for HPLC analysis. creative-proteomics.comnih.govresearchgate.net This allows for their sensitive detection and separation.

Amines and Amino Alcohols: The enantiomers of various amines and therapeutically relevant amino alcohols can be separated after derivatization with isocyanates. nih.gov

| Analyte Class | Derivatizing Agent | Analytical Technique | Observation |

|---|---|---|---|

| Secondary Alcohols (C15-C18) | (R)-1-Phenylethyl isocyanate | Capillary Gas Chromatography | Successful separation of diastereomeric carbamates, even with remote stereogenic centers. nih.gov |

| Amino Alcohols | 1-Naphthyl isocyanate | HPLC with fluorescence detection | Formation of stable urea derivatives allowing detection in the lower ng/mL range. nih.gov |

| Amino Acids | Phenyl isothiocyanate (PITC) | HPLC-ESI-MS | Established method for complete separation of amino acid derivatives. researchgate.net |

Applications in Liquid Chromatography (LC) and Gas Chromatography (GC)

Derivatization with this compound is a versatile strategy to improve the chromatographic analysis of various compounds in both LC and GC. The primary goals of derivatization are to increase volatility (for GC), enhance detector response, and improve separation efficiency.

Gas Chromatography (GC): For GC analysis, compounds with polar functional groups like -OH and -NH2 are often non-volatile and exhibit poor peak shapes due to interactions with the stationary phase. Derivatization with this compound masks these polar groups, creating more volatile and thermally stable derivatives. This is essential for the successful GC analysis of many chiral compounds. The resulting carbamate and urea derivatives are amenable to separation on common achiral stationary phases. registech.com Studies have shown the successful separation of diastereomeric carbamates of secondary alcohols on capillary GC columns. nih.gov

Liquid Chromatography (LC): In LC, particularly HPLC, derivatization can be used to introduce a chromophore or fluorophore into the analyte molecule, significantly enhancing detection sensitivity, especially for UV or fluorescence detectors. Isocyanates containing aromatic rings, such as 1-naphthylisocyanate, are used for this purpose, allowing for the detection of amino acids and amino alcohols at very low concentrations. nih.govnih.gov The derivatization changes the polarity of the analytes, which can be optimized to achieve better separation on reversed-phase columns.

Utility in Drug Monitoring and Biological Fluid Analysis

The determination of drug concentrations and their enantiomeric composition in biological fluids (e.g., plasma, urine) is crucial for pharmacokinetic and toxicological studies. shimadzu-webapp.eumdpi.com Chiral analysis is particularly important as the enantiomers of a drug can have different pharmacological effects and metabolic fates. nih.gov

Derivatization with reagents like this compound is a key step in the analysis of chiral drugs in biological matrices. For instance, the enantiomers of amphetamine and methamphetamine, which are central nervous system stimulants, can be separated and quantified after derivatization. nih.govnih.govsigmaaldrich.com This allows forensic and clinical laboratories to distinguish between the illicit use of racemic amphetamine and the legitimate use of a single-enantiomer formulation. nih.gov